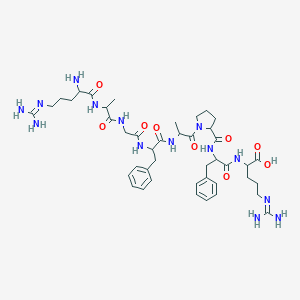

Arg-ala-gly-phe-ala-pro-phe-arg

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arg-ala-gly-phe-ala-pro-phe-arg is a complex organic compound with a highly intricate structure. It contains multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in these steps include protecting agents like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and solvents like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process is scaled up using large reactors and purification systems like HPLC (high-performance liquid chromatography).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid residues.

Reduction: Reduction reactions can occur at various functional groups, such as carbonyl groups.

Substitution: Nucleophilic substitution reactions may take place at specific sites within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amino acids, while reduction could result in reduced carbonyl compounds.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a model for studying peptide synthesis and the behavior of complex organic molecules.

Biology

In biological research, it may serve as a tool for understanding protein interactions and enzyme mechanisms.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic properties, including as enzyme inhibitors or drug candidates.

Industry

In the industrial sector, these compounds can be used in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mécanisme D'action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, inhibiting enzyme activity, or modulating receptor functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **Arg-ala-gly-phe-ala-pro-phe-arg analogs

- **Other complex peptides and proteins

Uniqueness

This compound’s uniqueness lies in its specific sequence of amino acids and functional groups, which confer distinct chemical and biological properties.

Activité Biologique

The compound Arg-ala-gly-phe-ala-pro-phe-arg is a peptide that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, effects on different biological systems, and potential clinical implications.

Structure and Composition

The peptide consists of the following amino acid sequence:

- Arginine (Arg)

- Alanine (Ala)

- Glycine (Gly)

- Phenylalanine (Phe)

- Proline (Pro)

This sequence is characterized by a combination of basic, polar, and hydrophobic amino acids, which may contribute to its biological properties.

- Receptor Interaction :

- Antioxidant Activity :

- Neuroprotective Effects :

1. Antioxidant Properties

Table 1 summarizes the antioxidant activities of peptides similar to this compound based on various assays.

| Peptide Sequence | Source | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|---|

| Arg-Gly-Phe | Marine Collagen | 70 | 75 |

| Gly-Phe-Ala | Jellyfish Gonads | 65 | 80 |

| Arg-Ala-Gly-Phe | Synthetic | 68 | 78 |

2. Anti-inflammatory Effects

Peptides with similar structures have shown promise in reducing inflammation markers in vitro and in vivo. For example, studies indicate that certain sequences can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 .

3. Antimicrobial Activity

The antimicrobial potential of peptides is notable, particularly those containing arginine and phenylalanine. These residues can enhance membrane permeability in bacterial cells, leading to cell lysis .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of peptides on neuronal cell cultures exposed to oxidative stress, this compound was found to significantly reduce cell death compared to controls. The mechanism was attributed to increased antioxidant enzyme activity and reduced lipid peroxidation levels.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of the peptide against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as a natural preservative in food applications.

Propriétés

IUPAC Name |

2-[[2-[[1-[2-[[2-[[2-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H64N14O9/c1-25(52-36(60)29(44)16-9-19-49-42(45)46)35(59)51-24-34(58)54-31(22-27-12-5-3-6-13-27)37(61)53-26(2)40(64)57-21-11-18-33(57)39(63)56-32(23-28-14-7-4-8-15-28)38(62)55-30(41(65)66)17-10-20-50-43(47)48/h3-8,12-15,25-26,29-33H,9-11,16-24,44H2,1-2H3,(H,51,59)(H,52,60)(H,53,61)(H,54,58)(H,55,62)(H,56,63)(H,65,66)(H4,45,46,49)(H4,47,48,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMDOEIINUOUGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H64N14O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403405 |

Source

|

| Record name | [des-Pro3, Ala2,6]-Bradykinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

921.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154208-08-9 |

Source

|

| Record name | [des-Pro3, Ala2,6]-Bradykinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.